molecular formula C19H21N3O4 B1192400 Besonprodil CAS No. 859230-84-5

Besonprodil

Cat. No.: B1192400
CAS No.: 859230-84-5
M. Wt: 355.4 g/mol
InChI Key: QYXJWBDKQAIHJM-ZMPXXIOZSA-N
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Description

BMS-505130 is a small molecule drug that acts as a potent and selective serotonin transport inhibitor. It was initially developed by Bristol Myers Squibb Co. and is known for its high affinity for the serotonin transporter, with a binding constant (K_i) of 0.18 nM . This compound has been investigated for its potential therapeutic applications in urogenital diseases and male sexual dysfunction .

Comparison with Similar Compounds

BMS-505130 is unique in its high affinity and selectivity for the serotonin transporter. Similar compounds include other selective serotonin reuptake inhibitors such as fluoxetine, sertraline, and citalopram. BMS-505130’s distinct pharmacokinetic profile, including its short half-life, sets it apart from these commonly used serotonin reuptake inhibitors .

Properties

CAS No.

859230-84-5

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C15H17N3.C4H4O4/c1-18(2)9-11-6-12(11)14-8-17-15-4-3-10(7-16)5-13(14)15;5-3(6)1-2-4(7)8/h3-5,8,11-12,17H,6,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t11-,12+;/m1./s1

InChI Key

QYXJWBDKQAIHJM-ZMPXXIOZSA-N

Isomeric SMILES

CN(C)C[C@H]1C[C@@H]1C2=CNC3=C2C=C(C=C3)C#N.C(=C\C(=O)O)\C(=O)O

SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Canonical SMILES

CN(C)CC1CC1C2=CNC3=C2C=C(C=C3)C#N.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-505130;  BMS 505130;  BMS505130;  BMS-505130 free base;  UNII-E892TW82D9;  E892TW82D9.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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